molecular formula C17H24N2O5S B2846811 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1172045-77-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Cat. No.: B2846811
CAS No.: 1172045-77-0
M. Wt: 368.45
InChI Key: WUHICTAKMBLMDJ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a morpholinosulfonyl group at position 5 and a cyclohexene-containing ethyl chain at the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(18-9-8-14-4-2-1-3-5-14)15-6-7-16(24-15)25(21,22)19-10-12-23-13-11-19/h4,6-7H,1-3,5,8-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHICTAKMBLMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (F169-0327)

  • Substituents: Ethoxyphenyl group at the carboxamide nitrogen and a fluorophenoxy-methyl group at position 5 of the furan ring.
  • Key Differences: Lacks the morpholinosulfonyl and cyclohexene-ethyl groups. The fluorophenoxy substituent may enhance aromatic interactions in target binding, while the ethoxyphenyl group contributes to moderate lipophilicity.
  • Applications: Not explicitly stated, but furan carboxamides are often explored as enzyme inhibitors or receptor modulators .

N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide

  • Substituents: Furan-2-carboxamide linked to a quinoline-pyrimidine scaffold with piperidine and tetrahydrofuran moieties.
  • Key Differences: The extended heterocyclic system likely targets kinases or nucleic acid-binding proteins, contrasting with the simpler furan-carboxamide structure of the target compound. The morpholinosulfonyl group in the target may offer superior solubility compared to the cyano and tetrahydrofuran substituents here .

Cyclohexene-Containing Analogues

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol

  • Substituents: Cyclohexene-ethyl chain with a dimethylamino group and phenolic hydroxyl.
  • The target’s morpholinosulfonyl group may reduce off-target interactions compared to the basic dimethylamino moiety .

(−)-N-(2-((5S,6S)-5-((Tert-butyldimethylsilyl)oxy)-6-(5-formyl-2-(methoxymethoxy)phenoxy)cyclohex-1-en-1-yl)ethyl)-N,4-dimethylbenzenesulfonamide

  • Substituents : Complex cyclohexene-ethyl chain with silyl-protected hydroxy and aryl ether groups.
  • Key Differences: Designed for stereoselective synthesis (e.g., alkaloid intermediates), this compound’s functional groups prioritize synthetic utility over drug-like properties. The target’s morpholinosulfonyl group and lack of bulky protecting groups may enhance bioavailability .

Sulfonyl-Containing Analogues

N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide

  • Substituents : Sulfonylpiperazinyl group linked via an ethoxy chain to the furan carboxamide.
  • Key Differences : The piperazine sulfonyl group may engage in hydrogen bonding with targets like GPCRs or ion channels. The target’s morpholine ring, in contrast, offers a less basic and more metabolically stable sulfonamide .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Biological Targets
Target Compound ~550 (estimated) Morpholinosulfonyl, cyclohexene-ethyl Enzymes, receptors (unspecified)
N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (F169-0327) 385.4 Ethoxyphenyl, fluorophenoxy-methyl Aromatic protein pockets
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide 581.6 Quinoline-pyrimidine, tetrahydrofuran Kinases, nucleic acids
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol 261.4 Cyclohexene-ethyl, dimethylamino CNS receptors

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves amide coupling (similar to and ) and sulfonylation steps. The cyclohexene-ethyl chain may require stereoselective alkylation .
  • Pharmacokinetics: The morpholinosulfonyl group is expected to enhance aqueous solubility compared to non-sulfonylated analogues (e.g., F169-0327) .
  • Biological Potential: While direct activity data are absent, structurally related compounds in and show antiviral or antibacterial properties, suggesting the target could be optimized for similar applications.

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